2,3,6-Trifluoro-4-(trifluoromethyl)aniline
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Overview
Description
2,3,6-Trifluoro-4-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms and a trifluoromethyl group onto an aniline derivative. One common method involves the trifluoromethylation of aniline followed by selective fluorination. For example, starting with 4-trifluoromethyl aniline, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes steps such as nitration, reduction, and halogenation, followed by purification through distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluoro-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted anilines with various functional groups.
Oxidation: Nitro or nitroso derivatives.
Reduction: Reduced amines or other hydrogenated products.
Scientific Research Applications
2,3,6-Trifluoro-4-(trifluoromethyl)aniline has several applications in scientific research:
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated drugs with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, as well as improve its metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 2,6-Difluoroaniline
Uniqueness
2,3,6-Trifluoro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
2,3,6-trifluoro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZVCSGEURYDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)N)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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